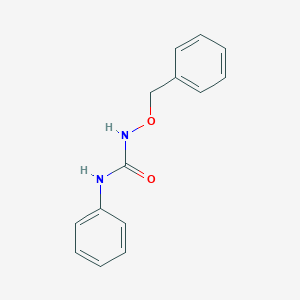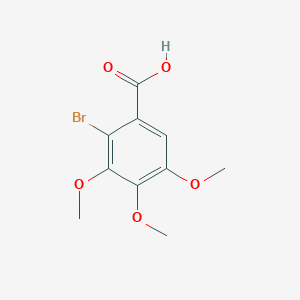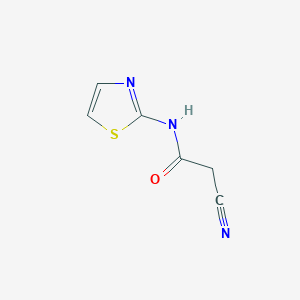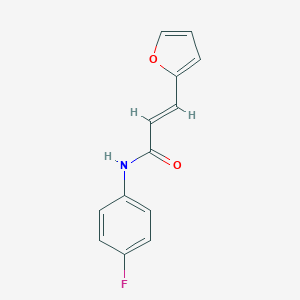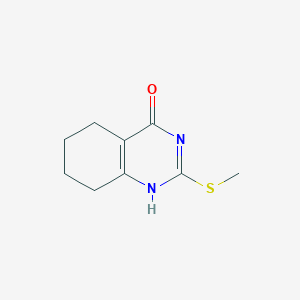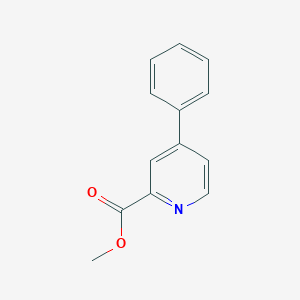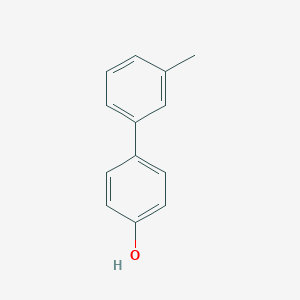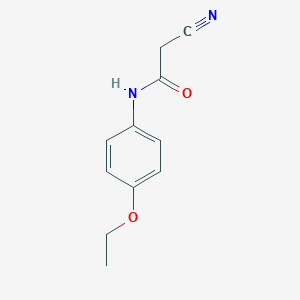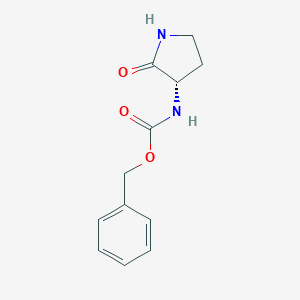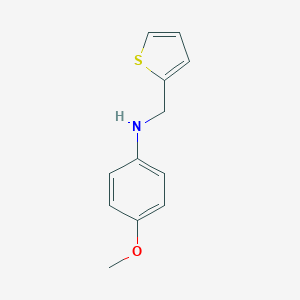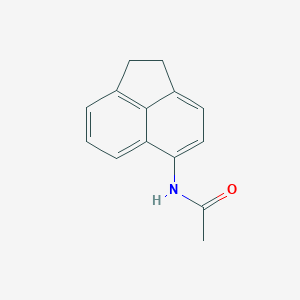
N-Acenaphthen-5-ylacetamide
Vue d'ensemble
Description
N-Acenaphthen-5-ylacetamide, also known as NA5A, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-Acenaphthen-5-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. In anti-inflammatory and anticancer studies, N-Acenaphthen-5-ylacetamide has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory and cancer-promoting molecules. In plant growth regulation studies, N-Acenaphthen-5-ylacetamide has been shown to affect the biosynthesis of plant hormones, leading to changes in growth and development.
Biochemical and Physiological Effects:
N-Acenaphthen-5-ylacetamide has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory and anticancer studies, N-Acenaphthen-5-ylacetamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In plant growth regulation studies, N-Acenaphthen-5-ylacetamide has been shown to affect the growth and development of plants, leading to changes in morphology and physiology. In environmental science studies, N-Acenaphthen-5-ylacetamide has been shown to remove heavy metals from contaminated soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acenaphthen-5-ylacetamide in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it difficult to use in certain applications. Additionally, the mechanism of action of N-Acenaphthen-5-ylacetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-Acenaphthen-5-ylacetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-Acenaphthen-5-ylacetamide and its potential as an anti-inflammatory and anticancer agent. In agriculture, more research is needed to determine the optimal concentrations and application methods for N-Acenaphthen-5-ylacetamide as a plant growth regulator and pesticide. In environmental science, further studies are needed to explore the potential of N-Acenaphthen-5-ylacetamide for removing heavy metals from contaminated soil and water.
In conclusion, N-Acenaphthen-5-ylacetamide is a chemical compound with potential applications in various fields, including medicine, agriculture, and environmental science. While its mechanism of action is not fully understood, it has shown promising results in anti-inflammatory and anticancer studies, as well as in plant growth regulation and environmental remediation. Further research is needed to fully explore its potential and optimize its use in various applications.
Applications De Recherche Scientifique
N-Acenaphthen-5-ylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-Acenaphthen-5-ylacetamide has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential as an anticancer agent. In agriculture, N-Acenaphthen-5-ylacetamide has been tested as a plant growth regulator and a pesticide. In environmental science, N-Acenaphthen-5-ylacetamide has been studied for its potential to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
4657-94-7 |
|---|---|
Nom du produit |
N-Acenaphthen-5-ylacetamide |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
InChI |
InChI=1S/C14H13NO/c1-9(16)15-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
Clé InChI |
RXRZTIATQMVXOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
SMILES canonique |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Autres numéros CAS |
4657-94-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

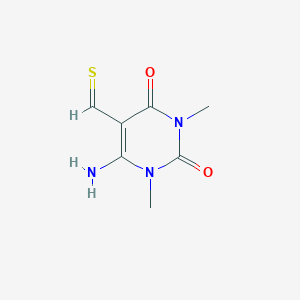
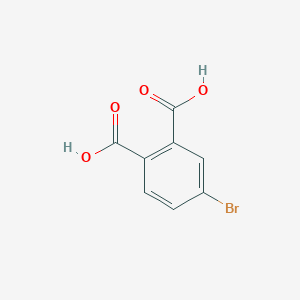
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
